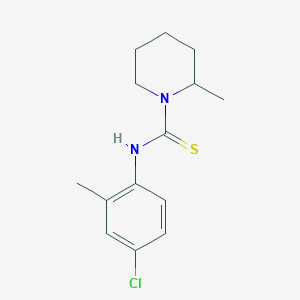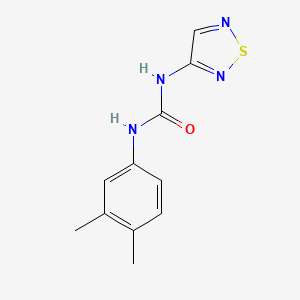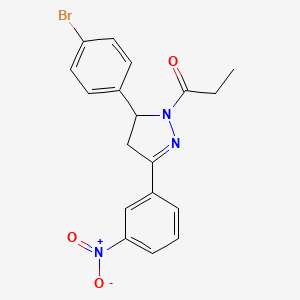
N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide
Übersicht
Beschreibung
N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide, also known as CMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. CMPT belongs to the class of piperidinecarbothioamide derivatives, which are known to have a variety of biological activities, including antimicrobial, antifungal, and antitumor properties.
Wirkmechanismus
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide involves its ability to interact with various biological targets, including enzymes and receptors. In cancer cells, N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide has been shown to induce apoptosis by activating the mitochondrial pathway, which leads to the release of cytochrome c and the activation of caspases. In bacterial and fungal cells, N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide has been shown to disrupt cell wall synthesis and membrane function, leading to cell death. Finally, in the brain, N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide has been shown to inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine and improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide depend on the specific research application. In cancer research, N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide has been shown to induce apoptosis and inhibit cell proliferation. In antimicrobial research, N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide has been shown to have broad-spectrum activity against both gram-positive and gram-negative bacteria, as well as against fungi. Finally, in neurological research, N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide has been shown to improve cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide in lab experiments is its broad-spectrum activity, making it a potential candidate for the development of new cancer therapies and antimicrobial agents. Additionally, N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide has been shown to have low toxicity in animal models, making it a safe compound to work with. However, one limitation of using N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide. One potential direction is the development of new cancer therapies based on N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide, either alone or in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide in bacterial and fungal cells, which could lead to the development of new antimicrobial agents. Finally, more research is needed to determine the potential use of N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide has been extensively studied for its potential use in various research applications, including as an anticancer agent, an antimicrobial agent, and as a potential treatment for neurological disorders. In cancer research, N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer therapies. Additionally, N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide has been shown to have antimicrobial properties, making it a potential treatment for bacterial and fungal infections. Finally, N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of the neurotransmitter acetylcholine.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-methylpiperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2S/c1-10-9-12(15)6-7-13(10)16-14(18)17-8-4-3-5-11(17)2/h6-7,9,11H,3-5,8H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYJWYGTKITXRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=S)NC2=C(C=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-2-methylpiperidine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chlorophenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide](/img/structure/B4141796.png)
![4-{[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)ethyl]amino}-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4141798.png)

![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclohexanamine hydrochloride](/img/structure/B4141805.png)
![ethyl 5-[(1-adamantylacetyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4141807.png)



![2-{5-[4-(3-ethoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B4141843.png)

![ethyl 4-({[2-methoxy-4-(6-methyl-5-{[(2-methylphenyl)amino]carbonyl}-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetyl}amino)benzoate](/img/structure/B4141861.png)
![2-(1-adamantyl)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B4141864.png)
![6-amino-3,4',4',6',8',9'-hexamethyl-2'-oxo-5',6'-dihydro-1H,4'H-spiro[pyrano[2,3-c]pyrazole-4,1'-pyrrolo[3,2,1-ij]quinoline]-5-carbonitrile](/img/structure/B4141865.png)
![(3aS*,5S*,9aS*)-5-[5-(methoxymethyl)-2-furyl]-2-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4141877.png)